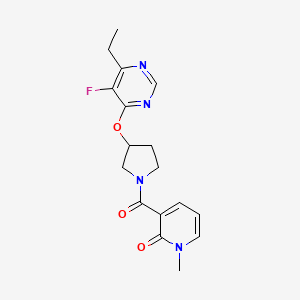

![molecular formula C15H20ClNO3 B2498172 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide CAS No. 848658-75-3](/img/structure/B2498172.png)

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of benzodioxepin derivatives. These compounds are notable for their structural complexity and potential for diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of benzodioxepin derivatives typically involves multi-step reactions, starting from basic aromatic precursors or intermediates. For example, Lazareva et al. (2017) discussed the synthesis of silaheterocyclic compounds through interactions involving methyl(organyl)dichlorosilanes, which might be relevant to understanding the synthesis pathways for related acetamide derivatives (Lazareva et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. For instance, the synthesis and structure elucidation of similar compounds, like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide insights into the molecular architecture and the spatial arrangement of functional groups which impact the compound's reactivity and properties (Davis & Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving benzodioxepin derivatives can lead to a wide range of products depending on the reaction conditions and the nature of the reactants. For example, the work by Savchenko et al. (2020) on the cyclization of acetamides to form pyridin-2(1H)-ones highlights the reactivity of such compounds under basic conditions, offering a glimpse into the diverse chemical transformations possible for benzodioxepin derivatives (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. For instance, the crystalline structure analysis of similar compounds, such as 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide, can provide valuable insights into the intermolecular interactions and stability of benzodioxepin derivatives (Bai et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential aspects of a compound's profile. Studies such as the synthesis and reactivity of benzodioxepin derivatives by Lucchesini et al. (1995) provide insights into the chemical behavior and potential applications of these compounds (Lucchesini et al., 1995).

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

- 2H-1,5-Benzodioxepin-3(4H)-one, an intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, is associated with various biological properties. These compounds are known for their adrenergic stimulant and bronchial dilator activities, and are also derivatives of antifungal strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).

Microbiological Transformation

- Diazepam, a compound structurally related to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide, undergoes transformation by fungi in soil, involving N1-demethylation and diazepine ring cleavage, leading to the formation of specific metabolites (Ambrus, Albrecht, & Horváth, 1975).

Therapeutic Applications

- Specific peripheral benzodiazepine receptor ligands, including compounds structurally similar to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide, show potential therapeutic action on the development of spontaneous rheumatoid arthritis-like signs in vivo (Bribes et al., 2002).

Chemical Synthesis and Structure

- The synthesis of compounds like 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide involves complex chemical reactions, including radical cyclizations, which lead to the formation of structurally diverse heterocyclic compounds (Sato, Ishida, Ishibashi, & Ikeda, 1991).

Comparative Metabolism Studies

- Comparative metabolism studies of chloroacetamide herbicides, related to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide, have been conducted in human and rat liver microsomes, revealing different metabolic pathways and intermediates (Coleman, Linderman, Hodgson, & Rose, 2000).

Antibacterial Activity

- Derivatives of compounds structurally related to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide have been synthesized and found to possess significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-10(2)15(17-14(18)9-16)11-4-5-12-13(8-11)20-7-3-6-19-12/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUMZMQOEWGUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)